

Spectroscopic Profile of 2,6-Dimethoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,6-dimethoxyisonicotinic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,6-dimethoxyisonicotinic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.9-4.0	s	6H	2 x -OCH ₃
~6.8-7.0	s	2H	Ar-H
~13.0	br s	1H	-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~53-55	-OCH ₃
~105-107	C3, C5
~148-150	C4
~163-165	C2, C6
~168-170	-COOH

Note: Predicted data based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data

m/z	Interpretation
183	[M] ⁺ (Molecular Ion)
182	[M-H] ⁺
168	[M-CH ₃] ⁺
153	[M-2CH ₃] ⁺ or [M-OCH ₂] ⁺
138	[M-COOH] ⁺

Source: PubChem CID 235752.[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2950-3100	Medium	C-H stretch (Aromatic & Aliphatic)
1680-1720	Strong	C=O stretch (Carboxylic Acid)
1580-1620	Medium	C=C stretch (Aromatic Ring)
1200-1300	Strong	C-O stretch (Aryl Ether)
1000-1100	Strong	C-O stretch (Alkyl Ether)

Note: Predicted data based on characteristic absorption regions for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

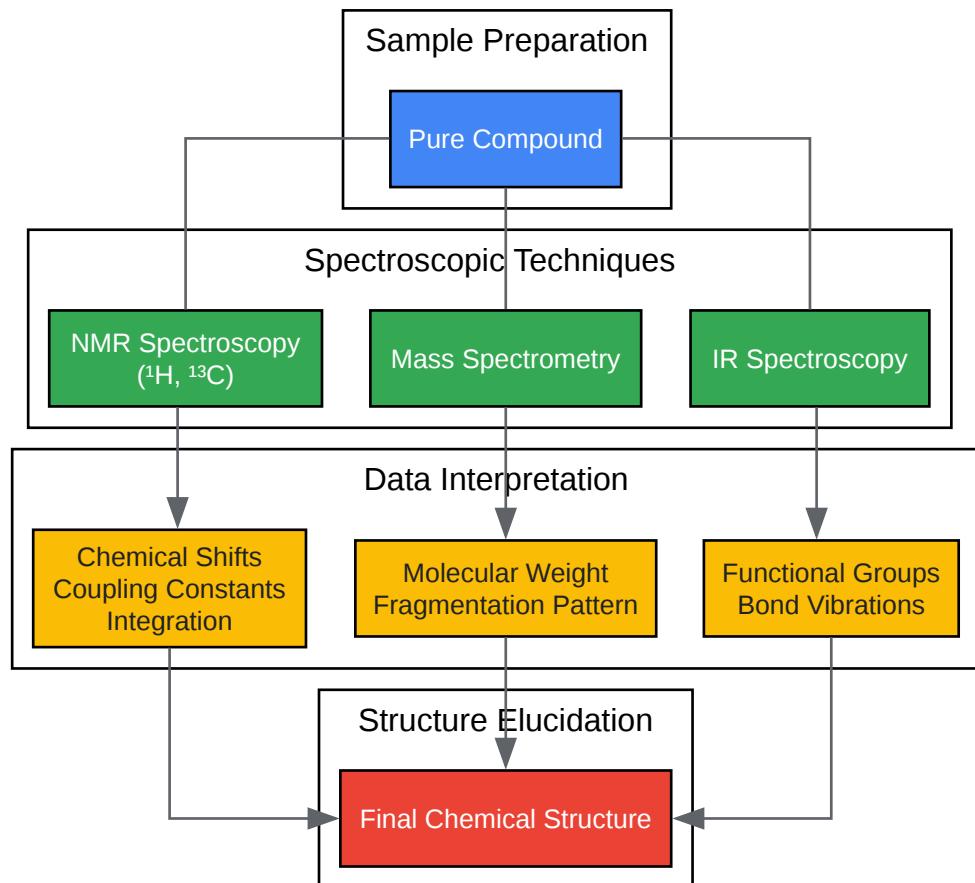
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2,6-dimethoxyisonicotinic acid** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm).
- Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a high-energy electron beam is used to generate a molecular ion (M^+).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.


Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2,6-dimethoxyisonicotinic acid**, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull by grinding it with a few drops of Nujol.
- **Data Acquisition:** The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.
- **Spectrum Generation:** The detector measures the transmittance or absorbance of infrared radiation at different wavenumbers. The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots intensity versus wavenumber (cm^{-1}).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethoxyisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295853#spectroscopic-data-of-2-6-dimethoxyisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com